molecular formula C30H30Cl2F2N2O8S B606644 Chf-6001 CAS No. 1239278-59-1

Chf-6001

Cat. No. B606644
CAS RN: 1239278-59-1
M. Wt: 687.5328
InChI Key: VCFBPAOSTLMYIV-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CHF-6001, also known as Tanimilast , is a novel PDE4 inhibitor designed for treating pulmonary inflammatory diseases via inhaled administration . It has been shown to be more potent than roflumilast and cilomilast in inhibiting PDE4 enzymatic activity .


Molecular Structure Analysis

The molecular formula of CHF-6001 is C30H30Cl2F2N2O8S . The average molecular weight is 687.536 Da and the monoisotopic mass is 686.106812 Da . The structure of CHF-6001 includes various functional groups such as esters, amides, and sulfones .


Physical And Chemical Properties Analysis

The physical and chemical properties of CHF-6001 include a density of 1.5±0.1 g/cm3, a boiling point of 811.5±75.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.9 mmHg at 25°C . The molar refractivity is 160.8±0.5 cm3 .

Scientific Research Applications

  • Inhibition of NF-κB Nuclear Translocation : CHF 6001 inhibits nuclear translocation of NF-κB in lipopolysaccharide (LPS)-induced lung inflammation in mice. This activity signifies its potential in attenuating inflammation in respiratory diseases (Stellari et al., 2017).

  • Metabolism and Pharmacokinetics : The metabolism of CHF 6001 was studied across different species and revealed that CYP3A4/5 isoenzymes are primarily responsible for its metabolism in human liver microsomes. This research is crucial for understanding the drug's behavior in the human body (Cenacchi et al., 2015).

  • Safety and Tolerability in Humans : A study on healthy volunteers demonstrated the safety and tolerability of CHF 6001, with limited gastrointestinal adverse events, suggesting its potential for safe use in humans (Lucci et al., 2016).

  • Bronchoconstriction-induced Remodeling Inhibition : CHF 6001, in combination with anticholinergics, can inhibit bronchoconstriction-induced remodeling in lung tissues. This indicates its role in managing airway remodeling associated with respiratory diseases (Kistemaker et al., 2017).

  • Efficacy in Chronic Obstructive Pulmonary Disease (COPD) and Asthma : CHF 6001 is under development for treating COPD and asthma, showing promise in improving these conditions due to its potent anti-inflammatory activity and favorable pharmacokinetic profile (Esposito et al., 2013).

Safety And Hazards

CHF-6001 has been shown to be safe and well-tolerated in healthy subjects and asthma patients . In a study, all doses of CHF-6001 were safe and well-tolerated, with no significant gastrointestinal side effects .

Future Directions

CHF-6001 has shown promise in reducing the rate of moderate and severe exacerbations in patients with moderate-to-severe COPD . The effects were larger in patients with a chronic bronchitis phenotype and were even more pronounced in those patients with chronic bronchitis and a blood eosinophil count ≥0.15 x 109/L . These findings suggest that specific patient subgroups may receive particular benefit from CHF-6001, indicating a potential direction for future research and clinical application.

properties

IUPAC Name

[(1S)-1-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-(3,5-dichloro-1-oxidopyridin-1-ium-4-yl)ethyl] 3-(cyclopropylmethoxy)-4-(methanesulfonamido)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30Cl2F2N2O8S/c1-45(39,40)35-24-8-6-20(11-27(24)41-15-17-2-3-17)29(37)43-26(12-21-22(31)13-36(38)14-23(21)32)19-7-9-25(44-30(33)34)28(10-19)42-16-18-4-5-18/h6-11,13-14,17-18,26,30,35H,2-5,12,15-16H2,1H3/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFBPAOSTLMYIV-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)OC(CC2=C(C=[N+](C=C2Cl)[O-])Cl)C3=CC(=C(C=C3)OC(F)F)OCC4CC4)OCC5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O[C@@H](CC2=C(C=[N+](C=C2Cl)[O-])Cl)C3=CC(=C(C=C3)OC(F)F)OCC4CC4)OCC5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30Cl2F2N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tanimilast

CAS RN

1239278-59-1
Record name Tranimilast [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239278591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHF-6001
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12800
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TRANIMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0984EU6E2F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.